molecular formula C7H5NO3S B028170 Saccharin CAS No. 81-07-2

Saccharin

Cat. No. B028170
CAS RN: 81-07-2
M. Wt: 183.19 g/mol
InChI Key: CVHZOJJKTDOEJC-UHFFFAOYSA-N
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Patent
US05034534

Procedure details

A 90 mL glass pressure tube was charged in a nitrogen dry box with 2 g (10.4 mmol) of 2-chlorobenzenesulfonamide, 2.35 g (20.8 mmol) of triethylamine, 30 mg (0.067 mmol) of Pd(CH3CN)4 (BF4)2, 30 mg (0.073 mmol) of 1,3-bis(diphenyl-phosphino)propane (dppp) and 6 mL of dioxane. The resulting suspension was stirred at room temperature for 30 min, cooled to -80° C., evacuated and charged with 70 psia of CO. After stirring at room temperature for 30 min, the tube was heated with stirring at 120° C. for 48 hours (hrs). Upon cooling to room temperature, the pressure was 38 psia and much solid formed. The pressure was released, 20 mL of dioxane were added to the reaction mixture to redissolve the solid, and the precipitate was isolated by filtration and washed with 5 mL of dioxane, three times, to yield 0.95 g of HNEt3+Cl-. The reaction of Example 2 to this point can be also illustrated by the general formula provided in Example 1. The filtrate was combined with the washings and the solvent was removed in a vacuum to yield 2.84 g of almost pure saccharin salt A with [HN(C2H5)3 ]+ and Cl-. To this material were added 60 mL of water followed by 1.6 g of NaOH. The resulting solution was filtered, concentrated under vacuum, and 4 g of HCl 38% by weight of the solution were added. A copious white precipitate was formed, and isolated by filtration and washed with a small amount of cold water. 1.73 g (91.4% of the calculated amount of saccharin expected based on the measured amounts of the ingredients) of pure saccharin was obtained after vacuum drying. This reaction step from the saccharin salt to saccharin is illustrated by the following general formula: ##STR6##
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
2.35 g
Type
reactant
Reaction Step One
[Compound]
Name
Pd(CH3CN)4 (BF4)2
Quantity
30 mg
Type
reactant
Reaction Step One
Quantity
30 mg
Type
reactant
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[S:8]([NH2:11])(=[O:10])=[O:9].C(N(CC)CC)C.C1(P(C2C=CC=CC=2)CCCP(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.[O:48]1CCOC[CH2:49]1>>[S:8]1([C:3]2[C:2](=[CH:7][CH:6]=[CH:5][CH:4]=2)[C:49](=[O:48])[NH:11]1)(=[O:10])=[O:9]

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
ClC1=C(C=CC=C1)S(=O)(=O)N
Name
Quantity
2.35 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Pd(CH3CN)4 (BF4)2
Quantity
30 mg
Type
reactant
Smiles
Name
Quantity
30 mg
Type
reactant
Smiles
C1(=CC=CC=C1)P(CCCP(C1=CC=CC=C1)C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
6 mL
Type
reactant
Smiles
O1CCOCC1
Step Two
Name
Quantity
20 mL
Type
reactant
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting suspension was stirred at room temperature for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
A 90 mL glass pressure tube was charged in a nitrogen
TEMPERATURE
Type
TEMPERATURE
Details
cooled to -80° C.
CUSTOM
Type
CUSTOM
Details
evacuated
ADDITION
Type
ADDITION
Details
charged with 70 psia of CO
STIRRING
Type
STIRRING
Details
After stirring at room temperature for 30 min
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
the tube was heated
STIRRING
Type
STIRRING
Details
with stirring at 120° C. for 48 hours (hrs)
Duration
48 h
TEMPERATURE
Type
TEMPERATURE
Details
Upon cooling to room temperature
CUSTOM
Type
CUSTOM
Details
formed
DISSOLUTION
Type
DISSOLUTION
Details
to redissolve the solid
CUSTOM
Type
CUSTOM
Details
the precipitate was isolated by filtration
WASH
Type
WASH
Details
washed with 5 mL of dioxane, three times
CUSTOM
Type
CUSTOM
Details
to yield 0.95 g of HNEt3+Cl-
CUSTOM
Type
CUSTOM
Details
The reaction of Example 2 to this point
CUSTOM
Type
CUSTOM
Details
provided in Example 1
CUSTOM
Type
CUSTOM
Details
the solvent was removed in a vacuum

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
S1(=O)(=O)NC(=O)C2=CC=CC=C12
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.